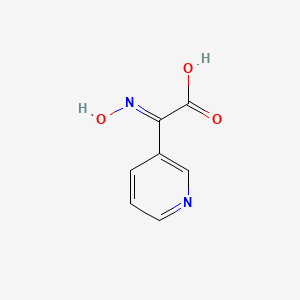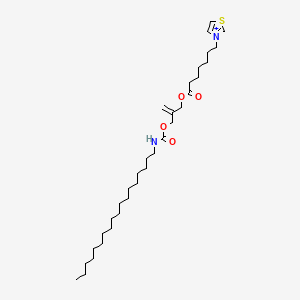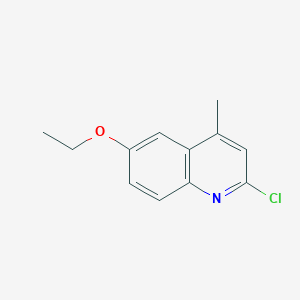![molecular formula C17H26N2O3 B13804932 Tert-butyl 4-[(2-methoxyphenyl)methyl]piperazine-1-carboxylate CAS No. 872846-69-0](/img/structure/B13804932.png)
Tert-butyl 4-[(2-methoxyphenyl)methyl]piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TERT-BUTYL 4-(2-METHOXYBENZYL)PIPERAZINE-1-CARBOXYLATE is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 4-(2-METHOXYBENZYL)PIPERAZINE-1-CARBOXYLATE typically involves the reaction of tert-butyl piperazine-1-carboxylate with 2-methoxybenzyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as recrystallization or chromatography to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
TERT-BUTYL 4-(2-METHOXYBENZYL)PIPERAZINE-1-CARBOXYLATE undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The piperazine ring can undergo reduction to form a more saturated compound.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of more saturated piperazine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
TERT-BUTYL 4-(2-METHOXYBENZYL)PIPERAZINE-1-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of TERT-BUTYL 4-(2-METHOXYBENZYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The piperazine ring and the methoxybenzyl group are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of their activity and subsequent biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- TERT-BUTYL 4-(2-ETHOXY-2-OXOETHYL)PIPERAZINE-1-CARBOXYLATE
- TERT-BUTYL 4-(2-HYDRAZINO-2-OXOETHYL)PIPERAZINE-1-CARBOXYLATE
- TERT-BUTYL 4-(2-CARBAMOYLBENZOFURAN-5-YL)PIPERAZINE-1-CARBOXYLATE
Uniqueness
TERT-BUTYL 4-(2-METHOXYBENZYL)PIPERAZINE-1-CARBOXYLATE is unique due to the presence of the methoxybenzyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable candidate for further research and development in various fields.
Eigenschaften
CAS-Nummer |
872846-69-0 |
|---|---|
Molekularformel |
C17H26N2O3 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
tert-butyl 4-[(2-methoxyphenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-11-9-18(10-12-19)13-14-7-5-6-8-15(14)21-4/h5-8H,9-13H2,1-4H3 |
InChI-Schlüssel |
NWOMHGCDCSSYDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



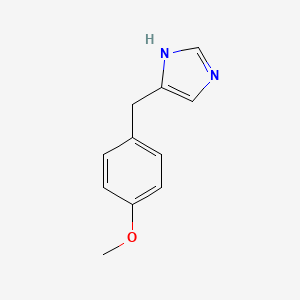
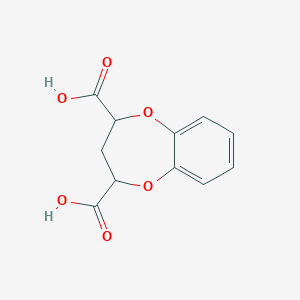
![4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol;methanesulfonic acid](/img/structure/B13804862.png)
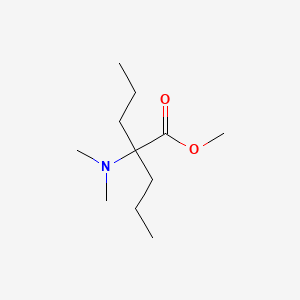
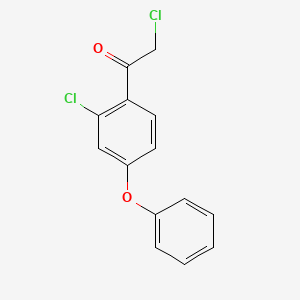
![Dimethyl 4-acetyl-6-hydroxy-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B13804882.png)
![[4-(1-Hydroxy-2-methylpropyl)phenyl]acetic acid](/img/structure/B13804890.png)
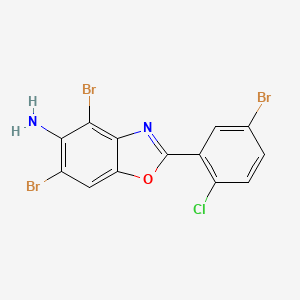
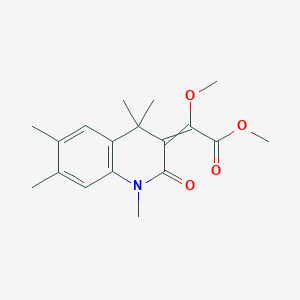
![Tetracosanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B13804901.png)
